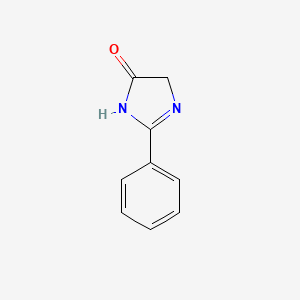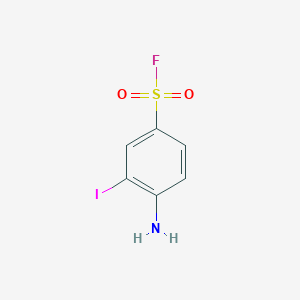
2-(pyridin-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Overview
Description
2-(Pyridin-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (hereafter referred to as “2-Pyridyl-TMI”) is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral effects. Additionally, it has been used as a building block in the preparation of a variety of drugs and pharmaceuticals.
Scientific Research Applications
2-Pyridyl-TMI has been studied extensively for its potential applications in medicinal chemistry. It has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes involved in inflammation. Additionally, it has been shown to inhibit the growth of several cancer cell lines, including those of breast, lung, and prostate cancer. It has also been found to possess anti-bacterial and anti-viral properties, as well as antioxidant activity.
Mechanism of Action
The mechanism of action of 2-Pyridyl-TMI is not yet fully understood. However, it is believed to act through the inhibition of COX-2 and iNOS, as well as through the induction of apoptosis in cancer cells. Additionally, it is thought to possess anti-bacterial and anti-viral properties by interfering with the cell membrane of the target microorganism.
Biochemical and Physiological Effects
2-Pyridyl-TMI has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and nitric oxide, as well as to induce apoptosis in cancer cells. Additionally, it has been found to possess anti-bacterial and anti-viral properties, as well as antioxidant activity.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Pyridyl-TMI in laboratory experiments is its relatively low cost and easy availability. Additionally, it has been found to be relatively stable and can be synthesized in a relatively short amount of time. However, there are some limitations to using 2-Pyridyl-TMI in laboratory experiments. For example, it has been found to be relatively insoluble in water, which can make it difficult to work with in some experiments. Additionally, it has been found to be toxic in high concentrations and should be handled with care.
Future Directions
There are a number of potential future directions for research into 2-Pyridyl-TMI. These include further studies into its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further research into its potential as an anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral agent is warranted. Finally, further research into its potential as an antioxidant and its ability to protect against oxidative stress is also of interest.
Synthesis Methods
2-Pyridyl-TMI can be synthesized from the condensation reaction of 2-pyridylacetic acid and 1,3-dimethyl-4,7-dihydroisoindole. This reaction occurs in the presence of an acid catalyst such as p-toluenesulfonic acid (PTS) at a temperature of 100°C. The yield of the reaction is typically around 80%.
properties
IUPAC Name |
4-pyridin-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-11-8-4-5-9(7-8)12(11)14(18)16(13)10-3-1-2-6-15-10/h1-6,8-9,11-12H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMLWUQRCXRNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143931 | |
| Record name | 3a,4,7,7a-Tetrahydro-2-(2-pyridinyl)-4,7-methano-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55099-11-1 | |
| Record name | 3a,4,7,7a-Tetrahydro-2-(2-pyridinyl)-4,7-methano-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55099-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3a,4,7,7a-Tetrahydro-2-(2-pyridinyl)-4,7-methano-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B6612959.png)






![1-[(dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B6613013.png)
![2-Chloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6613015.png)

![methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B6613031.png)